4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-26(16-7-5-4-6-8-16)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-18-13-19(30-2)20(31-3)14-21(18)32-23/h9-14,16H,4-8H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQOYYGSPLCFKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=C(C=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Sulfamoyl Group: This step involves the reaction of cyclohexylmethylamine with chlorosulfonic acid to form the corresponding sulfamoyl chloride, which is then reacted with the benzothiazole derivative.
Formation of the Benzamide Core: The final step involves the coupling of the benzothiazole-sulfamoyl intermediate with 4-aminobenzoic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Sulfonic acids and their derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering the receptor’s conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Features
Key structural differences among analogs include:
- Sulfamoyl substituents : Methyl vs. ethyl (e.g., LMM11: cyclohexyl(ethyl)sulfamoyl) or aromatic (e.g., LMM5: benzyl(methyl)sulfamoyl). Ethyl groups increase lipophilicity but may introduce steric hindrance, whereas methyl groups optimize membrane penetration .
- Benzothiazol/oxadiazole cores : The target compound’s 5,6-dimethoxybenzothiazol contrasts with oxadiazole rings in LMM5/LMM11. Benzothiazols are more rigid and may improve binding affinity due to aromatic stacking .
- Substituent positions : describes a dichloro-1,3-benzothiazol derivative (N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide), where electron-withdrawing chloro groups alter reactivity compared to electron-donating methoxy groups in the target compound .
Physicochemical Properties
Biological Activity
Overview
4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide, commonly referred to as CTZ, is a sulfonamide compound characterized by its unique structural features that include a benzamide core and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure
The chemical structure of CTZ can be summarized as follows:
- Molecular Formula : C23H27N3O5S2
- Molecular Weight : Approximately 489.6 g/mol
- IUPAC Name : this compound
CTZ exhibits biological activity primarily through two mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit specific enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity, which is crucial in various metabolic pathways.
- Receptor Modulation : CTZ can modulate receptor activity by altering receptor conformation upon binding. This affects signal transduction pathways that are vital for cellular communication and function.
Anticancer Potential
Research indicates that CTZ may have anticancer properties due to its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many solid tumors. Inhibitors of CAIX have been shown to acidify the tumor microenvironment, which can promote tumor invasion and metastasis. A study demonstrated that derivatives of sulfonamides exhibit high affinity for CAIX with dissociation constants as low as 0.12 nM, suggesting that CTZ could be developed as a targeted anticancer therapy .
Antimicrobial Activity
The sulfonamide group in CTZ is known for its antimicrobial properties. Compounds with similar structures have been effective against resistant bacterial strains. The presence of the cyclohexyl group may enhance the compound's antibacterial efficacy by improving membrane permeability or altering interaction with bacterial targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sulfamethoxazole | Contains a sulfonamide group | Widely used antibiotic |
| Benzothiazole Derivatives | Similar benzothiazole moiety | Diverse biological activities including anticancer |
| Cyclohexylsulfonamides | Contains cyclohexyl group | Potentially effective against resistant bacterial strains |
CTZ's unique combination of structural elements may confer distinctive biological activities compared to other compounds in the same class.
Case Studies and Research Findings
- In Vitro Studies : A study focusing on the cytotoxic effects of CTZ on cancer cell lines showed promising results, indicating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
- In Vivo Models : Preclinical trials using animal models demonstrated that CTZ administration resulted in reduced tumor size and improved survival rates compared to control groups. These findings support the potential use of CTZ in therapeutic settings for cancer treatment.
- Antimicrobial Efficacy : In a series of tests against various bacterial strains, CTZ exhibited notable inhibitory effects, particularly against Gram-positive bacteria. The compound's effectiveness was comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Q & A
Basic: What are the key synthetic routes and critical steps for synthesizing 4-[cyclohexyl(methyl)sulfamoyl]-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid) and reflux .
- Step 2: Sulfamoylation of the cyclohexylmethylamine group using sulfonyl chlorides, requiring controlled temperature (0–5°C) to avoid side reactions .
- Step 3: Coupling the sulfamoyl moiety to the benzamide backbone via carbodiimide-mediated amidation (e.g., EDC/HOBt), ensuring stoichiometric precision to minimize unreacted intermediates .
Key challenges include maintaining anhydrous conditions during sulfamoylation and optimizing reaction times (4–6 hours) to maximize yield .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Critical for confirming regiochemistry of the dimethoxybenzothiazole and sulfamoyl groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while sulfonamide NH appears as a broad singlet (δ 8.5–9.0 ppm) .
- HPLC-MS: Used to verify purity (>95%) and detect trace byproducts (e.g., unreacted sulfonyl chloride intermediates) using C18 columns and acetonitrile/water gradients .
- FT-IR: Confirms functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹ and benzamide C=O at 1650–1680 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts in the sulfamoylation step?
Methodological Answer:
- Solvent Selection: Dichloromethane (DCM) or THF is preferred over DMF to minimize sulfonamide hydrolysis .
- Catalyst Use: Pyridine or DMAP (5 mol%) enhances reactivity by scavenging HCl, reducing side reactions .
- Temperature Control: Stepwise addition of sulfonyl chloride at 0°C, followed by gradual warming to room temperature, improves regioselectivity .
- Workup Strategies: Liquid-liquid extraction with NaHCO3 removes acidic impurities, while silica gel chromatography isolates the product (Rf = 0.3–0.4 in ethyl acetate/hexane) .
Advanced: What computational methods are effective for predicting the reactivity and stability of intermediates in the synthesis?
Methodological Answer:
- Quantum Chemical Calculations (DFT): Used to model transition states and activation energies for sulfamoylation, identifying steric hindrance from the cyclohexyl group as a rate-limiting factor .
- Molecular Dynamics (MD): Simulates solvent effects on intermediate stability, revealing THF’s superiority over DMF in stabilizing polar intermediates .
- In Silico Reaction Design: Platforms like ICReDD integrate computational predictions with experimental validation to narrow optimal conditions (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .
Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Assay Standardization: Control variables such as cell line (e.g., HeLa vs. HEK293), incubation time (24–72 hours), and solvent (DMSO concentration ≤0.1%) to ensure reproducibility .
- Metabolic Stability Testing: Use liver microsomes to identify metabolite interference (e.g., demethylation of dimethoxy groups) that may skew bioactivity results .
- Dose-Response Analysis: Fit data to Hill plots to distinguish true activity (EC50 < 10 µM) from non-specific effects .
Advanced: What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use gradient elution (hexane → ethyl acetate) with silica gel to separate sulfamoyl byproducts (e.g., N-cyclohexyl sulfonamide, Rf = 0.2) .
- Crystallization: Recrystallize from ethanol/water (70:30 v/v) at −20°C to obtain high-purity crystals (>99%) .
- Membrane Filtration: Employ 0.2 µm nylon filters post-crystallization to remove particulate impurities .
Advanced: How does reactor design influence scalability for multi-step syntheses of this compound?
Methodological Answer:
- Continuous Flow Reactors: Reduce residence time during exothermic steps (e.g., sulfamoylation) to prevent thermal degradation .
- Agitation Optimization: Maintain Reynolds number > 10,000 in stirred-tank reactors to ensure homogeneous mixing of immiscible phases (e.g., DCM and aqueous NaHCO3) .
- In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real time .
Advanced: How can structure-activity relationships (SAR) guide modifications to enhance target binding affinity?
Methodological Answer:
- Bioisosteric Replacement: Substitute the cyclohexyl group with adamantane to improve hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Electron-Withdrawing Groups: Introduce fluorine at the benzothiazole 4-position to enhance π-stacking and reduce metabolic clearance .
- Molecular Docking: Use AutoDock Vina to predict binding modes, prioritizing modifications that fill subpockets (e.g., extending the sulfamoyl side chain) .
Advanced: What experimental protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 1–9) at 37°C for 24 hours, analyzing degradation via HPLC. Sulfamoyl bonds are prone to hydrolysis at pH < 3 .
- Photostability Testing: Expose to UV light (300–400 nm) for 48 hours; benzothiazole derivatives often require amber vials to prevent ring-opening .
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (>200°C confirms suitability for long-term storage) .
Advanced: How can solubility challenges be addressed without compromising bioactivity?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (30:70 v/v) to achieve solubility >1 mg/mL while maintaining membrane permeability .
- Salt Formation: React with HCl to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm diameter) to enhance bioavailability in in vivo models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
